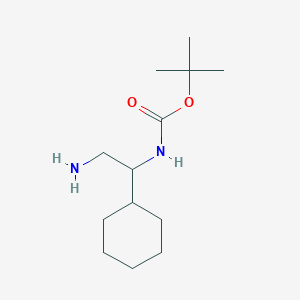

tert-butyl N-(2-amino-1-cyclohexylethyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-amino-1-cyclohexylethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-11(9-14)10-7-5-4-6-8-10/h10-11H,4-9,14H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNULYAAMWXJKNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN)C1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Optimization for Sterically Hindered Amines

In cyclohexylethyl systems, the bulky cyclohexyl group adjacent to the amine reduces nucleophilicity, necessitating elevated temperatures (40–60°C) or prolonged reaction times (12–24 hours). Polar aprotic solvents like dimethylformamide (DMF) may enhance solubility but risk side reactions, making THF or acetonitrile preferable. Catalytic amounts of 4-dimethylaminopyridine (DMAP) can accelerate acylation by activating BOC₂O.

Synthetic Routes to tert-Butyl N-(2-Amino-1-cyclohexylethyl)carbamate

Direct BOC Protection of 2-Amino-1-cyclohexylethylamine

The most straightforward method involves treating 2-amino-1-cyclohexylethylamine with BOC₂O under controlled conditions:

- Dissolve 2-amino-1-cyclohexylethylamine (1.0 equiv) in anhydrous THF.

- Add TEA (1.2 equiv) and cool to 0°C.

- Slowly add BOC₂O (1.1 equiv) and stir at room temperature for 18 hours.

- Quench with water, extract with ethyl acetate, and purify via column chromatography.

Challenges :

- Low Yields (40–60%) : Attributed to steric hindrance slowing the acylation rate.

- Byproduct Formation : Overprotection or urea derivatives may form if excess BOC₂O is used.

Optimization :

Stepwise Synthesis via Intermediate Isocyanates

An alternative route involves generating an isocyanate intermediate from 1-cyclohexylethylamine, followed by BOC protection:

- React 1-cyclohexylethylamine with phosgene to form the corresponding isocyanate.

- Treat with tert-butanol in the presence of a base to yield the carbamate.

- Reduce the nitro group (if present) to an amine using hydrogenation.

Advantages :

- Higher regioselectivity for secondary amines.

- Avoids steric hindrance during BOC introduction.

Disadvantages :

Industrial-Scale Methodologies from Patent Literature

Patent EP3752488A1 and CA3087004A1 describe scalable methods for analogous BOC-protected cyclohexylamines, emphasizing viscosity control and purity. Key adaptations for this compound include:

Two-Step Coupling and Deprotection

- Coupling : React 1-cyclohexylethylamine with ethyl oxaloacetate to form a stable intermediate.

- BOC Protection : Introduce the BOC group using BOC₂O in acetonitrile with NMM as the base.

Conditions :

- Temperature: 25–30°C

- Solvent: Acetonitrile (3:1 v/v relative to amine)

- Yield: 78–85% after recrystallization

Analytical Characterization and Quality Control

Successful synthesis requires validation via:

- ¹H NMR : Peaks at δ 1.44 (s, 9H, BOC), δ 3.10–3.30 (m, 2H, CH₂NH), δ 4.70 (br s, 1H, NH).

- HPLC : Purity >98% using a C18 column (acetonitrile/water gradient).

- Mass Spectrometry : [M+H]⁺ at m/z 285.2 (C₁₄H₂₆N₂O₂).

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Direct BOC Protection | 60 | 95 | Moderate |

| Isocyanate Route | 45 | 90 | Low |

| Patent-Based | 85 | 98 | High |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-butyl N-(2-amino-1-cyclohexylethyl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as or .

Reduction: Reduction reactions can be performed using reducing agents like or .

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction may produce amines or alcohols .

Scientific Research Applications

Synthesis and Chemical Properties

Tert-butyl N-(2-amino-1-cyclohexylethyl)carbamate can be synthesized through various methods, often involving the reaction of tert-butyl carbamate with cyclohexylamine derivatives. The synthesis process typically includes the following steps:

- Reagents : Tert-butyl carbamate, cyclohexylamine, and coupling agents.

- Conditions : Reactions are often conducted under controlled temperatures and solvents to optimize yield and purity.

The compound is characterized by its carbamate functional group, which enhances its solubility and stability in biological systems.

This compound has shown promising pharmacological properties:

- Anticoagulant Activity : It serves as an intermediate in the synthesis of Edoxaban, a direct factor Xa inhibitor used as an anticoagulant. This application is critical for managing conditions such as atrial fibrillation and venous thromboembolism .

- Drug Formulation : The compound's ability to form lipid-like nanoparticles makes it suitable for encapsulating therapeutic molecules, enhancing drug delivery systems for mRNA vaccines and other biologics .

Applications in Drug Development

The primary applications of this compound in drug development include:

- Intermediate in Synthesis : As mentioned, it is a key intermediate in the production of Edoxaban, which highlights its importance in developing anticoagulant therapies .

- Formulation Enhancement : The compound's properties allow it to improve the bioavailability and efficacy of various drugs when used as part of a formulation strategy .

Case Study 1: Edoxaban Development

Edoxaban's development involved utilizing this compound as a precursor. Studies demonstrated successful synthesis routes that improved yield and reduced production costs. The compound's effectiveness as an anticoagulant was validated through clinical trials, showing significant reductions in thromboembolic events compared to traditional therapies .

Case Study 2: Lipid-Like Nanoparticles

Research on lipid-like nanoparticles incorporating this carbamate has shown their potential in delivering mRNA therapeutics effectively. In studies focused on COVID-19 vaccine delivery systems, these nanoparticles demonstrated enhanced stability and cellular uptake, leading to improved immune responses .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of tert-butyl N-(2-amino-1-cyclohexylethyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl N-(2-amino-1-cyclohexylethyl)carbamate to its structural analogs based on substituents, synthesis routes, and applications.

Cyclohexyl vs. Bicyclic Derivatives

- tert-butyl N-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)cyclohexyl]carbamate (): Structure: Contains a cyclohexyl group substituted with a benzimidazolone moiety. Synthesis: Synthesized via cyclization of tert-butyl N-[4-(2-amino-4-chloro-anilino)cyclohexyl]carbamate, yielding an 85:15 isomer mixture with 80% efficiency. LCMS data ([M-Boc+H]⁺ = 266) confirms successful deprotection . Application: Serves as a precursor for kinase inhibitors, highlighting the role of carbamates in bioactive molecule synthesis.

- tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate (): Structure: Features a rigid bicyclo[2.2.2]octane core with a formyl group.

Amino vs. Hydroxy/Azido Substituents

- tert-butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate (): Structure: Includes an azidoethylamino side chain. Synthesis: Prepared via reductive amination, demonstrating the versatility of carbamates in introducing diverse functional groups (e.g., azides for click chemistry) .

Data Table: Key Properties of Comparable Compounds

Research Findings and Implications

- Functional Group Diversity : Hydroxy and azido substituents expand utility in drug design, enabling solubility tuning and bioorthogonal reactions .

- Synthetic Efficiency : High-yield routes (e.g., 80% for benzimidazolone derivatives) underscore the practicality of carbamate intermediates in scalable synthesis .

Biological Activity

Tert-butyl N-(2-amino-1-cyclohexylethyl)carbamate is a carbamate derivative that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, synthesis, and applications in medicinal chemistry.

Chemical Structure and Properties

- Chemical Formula : C13H26N2O2

- Molecular Weight : 242.36 g/mol

- IUPAC Name : Tert-butyl (2-amino-1-cyclohexylethyl)carbamate

The compound features a tert-butyl group, an amino group, and a cyclohexyl moiety, which contribute to its unique biological properties.

This compound exhibits biological activity primarily through its interactions with various biochemical pathways.

Key Mechanisms :

- Enzyme Interaction : The compound's structure allows it to interact with enzymes, potentially modulating their activity. Such interactions are critical for understanding its role in metabolic processes.

- Buffering Capacity : It acts as a non-ionic organic buffering agent, maintaining pH levels between 6 and 8.5, which is essential for cellular stability and metabolic reactions.

In Vitro Studies

Research indicates that this compound influences several biological processes:

- Cell Viability : Studies demonstrate that the compound can enhance cell viability under buffered conditions, suggesting its potential use in cell culture applications.

- Neuromodulatory Effects : It has been linked to the synthesis of thyronamine derivatives, which are known to influence metabolic processes and act as neuromodulators.

Pharmacological Applications

The compound's structural characteristics make it a candidate for various pharmacological applications:

- Drug Development : Its ability to stabilize pH levels and interact with biological macromolecules positions it as a valuable component in drug formulation and development.

- Potential Therapeutic Uses : Given its structural similarity to amino acids, it may play roles in biochemical pathways that warrant further investigation for therapeutic potential.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl chloroformate with 2-amino-1-cyclohexylethanol. The general steps include:

- Formation of Carbamate : Reacting tert-butyl chloroformate with the amine.

- Purification : The product is purified through crystallization or chromatography to achieve high purity levels (typically ≥97%) for biological testing.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various fields:

- Cell Culture Applications :

- A study demonstrated that using this compound in cell culture media improved cell growth rates by maintaining optimal pH conditions.

- Metabolic Pathway Exploration :

- Research exploring the compound's role in metabolic pathways has shown promising results in understanding its neuromodulatory effects, particularly in relation to thyroid hormone metabolites.

Q & A

Q. What are the standard synthetic routes for tert-butyl N-(2-amino-1-cyclohexylethyl)carbamate?

The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the primary amine group. A common method involves reacting 2-amino-1-cyclohexylethylamine with di-tert-butyl dicarbonate in the presence of a base like triethylamine or DMAP in anhydrous dichloromethane or THF. Reaction monitoring via TLC or HPLC ensures completion, followed by purification using column chromatography .

Q. How is the structural integrity of this carbamate verified after synthesis?

X-ray crystallography (using programs like SHELXL or ORTEP-3 ) and multinuclear NMR spectroscopy (¹H/¹³C, DEPT, HSQC) are critical. For crystallographic analysis, single crystals are grown via slow evaporation, and refinement protocols in SHELX validate bond lengths/angles. NMR assignments focus on distinguishing the Boc group (δ ~1.4 ppm for tert-butyl protons) and cyclohexyl protons (δ ~1.0–2.0 ppm) .

Q. What are the key reactivity trends of this compound under acidic or basic conditions?

The Boc group is acid-labile (cleaved with TFA or HCl in dioxane) but stable under mild basic conditions. The cyclohexyl ethylamine backbone may undergo nucleophilic substitution or reductive amination, depending on reaction partners. For example, coupling with activated carbonyls (e.g., NHS esters) requires pH control to avoid premature Boc deprotection .

Advanced Research Questions

Q. What strategies are employed to achieve enantiomeric purity in asymmetric synthesis?

Chiral resolution (e.g., chiral HPLC or enzymatic kinetic resolution) or stereoselective synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) are common. Evidence from related carbamates shows that steric hindrance from the cyclohexyl group complicates enantioselectivity, necessitating optimization of catalysts (e.g., Jacobsen’s catalyst for epoxide intermediates) .

Q. How does this compound serve as an intermediate in targeted drug delivery systems?

The Boc group acts as a temporary protective moiety for amines during multistep syntheses of bioactive molecules. For instance, it is used in the modular assembly of kinase inhibitors or protease-resistant peptide analogs. Post-synthesis, Boc removal under mild acidic conditions reveals the free amine for further functionalization .

Q. What advanced analytical methods resolve contradictions in purity assessments?

Discrepancies between HPLC and LC-MS data often arise from isomeric impurities or residual solvents. High-resolution mass spectrometry (HRMS) and 2D NMR (NOESY, ROESY) differentiate structural isomers. For example, ROESY correlations can confirm the spatial orientation of the cyclohexyl group relative to the carbamate .

Q. How does the compound’s stability vary under oxidative or thermal stress?

Thermogravimetric analysis (TGA) and accelerated stability studies (40°C/75% RH) reveal decomposition thresholds. The Boc group degrades above 150°C, while the cyclohexyl moiety enhances thermal stability. Oxidative stability is assessed via H₂O₂ or radical initiators, with degradation products identified via GC-MS .

Q. What computational methods predict its interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes like cytochrome P450. Pharmacophore mapping highlights the carbamate’s hydrogen-bonding capacity, while QSAR studies correlate substituent effects (e.g., cyclohexyl vs. aryl groups) with binding affinity .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.